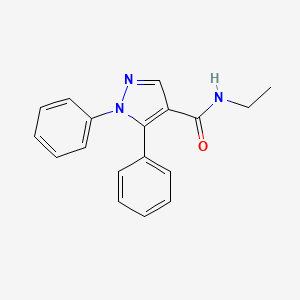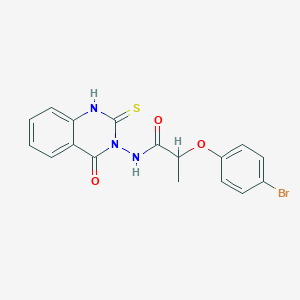![molecular formula C23H21ClN2O B2823945 1-[4-(3-Chlorophenyl)piperazino]-3-(1-naphthyl)-2-propen-1-one CAS No. 329779-53-5](/img/structure/B2823945.png)
1-[4-(3-Chlorophenyl)piperazino]-3-(1-naphthyl)-2-propen-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-[4-(3-Chlorophenyl)piperazino]-3-(1-naphthyl)-2-propen-1-one” is a chemical compound with a complex structure . It is related to the class of compounds known as piperazines .
Synthesis Analysis
The synthesis of piperazine derivatives, such as this compound, has been a subject of research in recent years . Various methods have been reported, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of this compound is complex, involving a piperazine ring substituted with a 3-chlorophenyl group and a 1-naphthyl-2-propen-1-one group .Wissenschaftliche Forschungsanwendungen
Neuropharmacological Effects
- Research on similar compounds, such as 1-(3-Chlorophenyl)piperazine (mCPP), has demonstrated its ability to induce anxiety in animal models by primarily stimulating postsynaptic 5-HT2C receptors, suggesting potential implications in understanding anxiety disorders and the serotonergic system's role in these conditions (E. Gibson, A. Barnfield, G. Curzon, 1994).
Chemical Synthesis and Characterization
- Studies have developed solvent-polarity reconfigurable fluorescent 4-piperazino-N-aryl-1,8-naphthalimide crown ether logic gates, highlighting the versatility of similar compounds in creating fluorescence-based logic gates for biological and chemical sensing applications (Gabriel Gauci, David C. Magri, 2022).
Pharmacological Properties
- Derivatives of naphthylpiperazines, including compounds with structural similarities, have been explored for various pharmacological properties, indicating a broad interest in their potential therapeutic applications. For example, naphthylpiperazines have been synthesized and evaluated for their neurotropic and cardiovascular effects (I. Červená, A. Dlabač, J. Němec, M. Protiva, 1975).
Antimicrobial and Antitumor Activity
- Some studies on piperazine derivatives have investigated their antimicrobial and antitumor activities, suggesting that the structural framework of these compounds can be modified to enhance their biological activity against various pathogens and cancer cells. For example, 1,2,4-triazine derivatives bearing a piperazine amide moiety showed promising antiproliferative activity against breast cancer cells (L. Yurttaş, Ş. Demirayak, S. Ilgın, Ö. Atlı, 2014).
Synthesis and Catalytic Applications
- The synthesis of 1-(benzothiazolylamino)phenylmethyl-2-naphthols using novel magnetic nanocatalysts showcases the application of piperazine derivatives in facilitating chemical reactions, indicating their potential role in the development of new catalytic methods (Monireh Pourghasemi Lati, F. Shirini, M. Alinia-Asli, M. Rezvani, 2018).
Zukünftige Richtungen
The future directions for research on this compound could include further studies on its synthesis, characterization, and potential applications. Given the wide range of biological activities exhibited by piperazine derivatives, this compound could be of interest in the development of new pharmaceuticals .
Eigenschaften
IUPAC Name |
(Z)-1-[4-(3-chlorophenyl)piperazin-1-yl]-3-naphthalen-1-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN2O/c24-20-8-4-9-21(17-20)25-13-15-26(16-14-25)23(27)12-11-19-7-3-6-18-5-1-2-10-22(18)19/h1-12,17H,13-16H2/b12-11- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAXSAPNCBZFZIO-QXMHVHEDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C=CC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)/C=C\C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(3-Chlorophenyl)piperazino]-3-(1-naphthyl)-2-propen-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[1-(2-Fluorophenyl)pyrrolidin-3-yl]-3-[4-(2-oxoazetidin-1-yl)phenyl]urea](/img/structure/B2823864.png)


![4-[(1-methyl-1H-pyrazol-4-yl)amino]benzoic acid](/img/structure/B2823868.png)
![[2-[(2-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-[3-(trifluoromethyl)phenyl]methanone](/img/structure/B2823870.png)
![1-(2-methoxyphenyl)-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinolin-6-yl phenyl ether](/img/structure/B2823871.png)
![4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)isoquinolin-1(2H)-one](/img/structure/B2823872.png)
![3-(4-chlorobenzyl)-6-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2823874.png)

![9-(4-chlorophenyl)-1-methyl-3-(2-oxopropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2823877.png)

![5-[1-(5-Chloro-2-methoxybenzoyl)pyrrolidin-2-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2823881.png)

